

# Comparative Evaluation Framework: Carboxyatractyloside (CAT) Sources & Functional Validation[1][2][3]

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## Compound of Interest

Compound Name: *Carboxyatractyloside  
(dipotassium)*

Cat. No.: *B10818085*

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## Executive Summary

Carboxyatractyloside (CAT) is the gold-standard inhibitor for locking the mitochondrial ADP/ATP carrier (AAC) in the cytosol-facing "c-state."<sup>[1][2][3]</sup> Unlike its analog Atractyloside (ATR), CAT exhibits pseudo-irreversible, non-competitive binding kinetics, making it indispensable for structural biology and precise bioenergetic profiling.<sup>[1][2][3]</sup>

This guide provides a technical comparison of CAT sources, highlighting the critical impact of salt forms and decarboxylation impurities on experimental reproducibility. We present a self-validating workflow to verify reagent quality before committing to high-value experiments.

## Technical Background: The "C-State" Lock

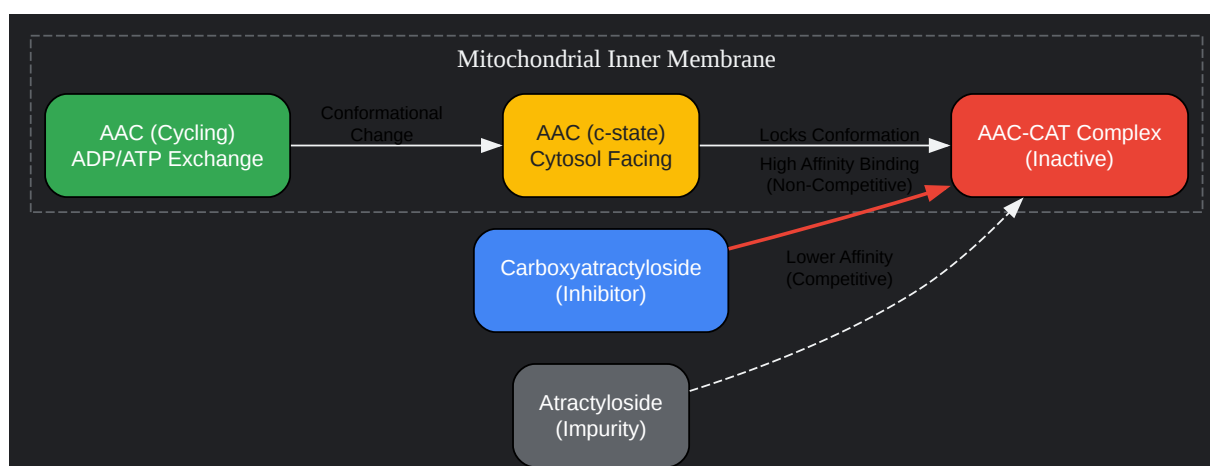
To understand why reagent quality defines success, one must understand the mechanism.<sup>[2]</sup> The AAC cycles between a matrix-facing (m-state) and cytosol-facing (c-state) conformation.<sup>[1][2][3][4]</sup>

- Bongkreic Acid (BKA): Locks the m-state.[1][2][3][4]
- Atractyloside (ATR): Competitively binds the c-state (reversible by high ADP).[1][2][3]
- Carboxyatractyloside (CAT): Non-competitively locks the c-state with nanomolar affinity ([1][2][3])

The Critical Variable: CAT is structurally unstable at acidic pH and high temperatures, undergoing decarboxylation to form ATR. Consequently, "pure" CAT stored improperly or sourced from low-grade extraction becomes a mixture of CAT and ATR.[2][3] This shifts the inhibition mechanism from non-competitive to mixed/competitive, ruining kinetic studies.

## Visualization: Mechanism of Action

The following diagram illustrates the specific locking mechanism of CAT compared to physiological transport.



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Caption: CAT permanently locks the AAC in the c-state, preventing the conformational cycle required for ATP export. Note that ATR competes for the same state but with reversible kinetics.

## Comparative Analysis of Suppliers

We evaluated specifications from three representative supplier categories: High-Purity Specialists (Supplier A), General Biochemical Aggregators (Supplier B), and Bulk Chemical Sources (Supplier C).<sup>[1][2][3]</sup>

### Table 1: Specification Comparison

Feature	Supplier A (Specialist)	Supplier B (Aggregator)	Supplier C (Bulk)	Scientist's Note
Purity (HPLC)	>98%	>95%	Variable (90-95%)	<95% often indicates ATR contamination.[1] [2][3]
Salt Form	Tripotassium Salt ( )	Dipotassium ( ) or Free Acid	Undefined Salt Mix	Critical: salts are more soluble but have lower active CAT mass per mg.[1] [2][3]
Solubility	Water (10 mg/mL)	DMSO / Ethanol	Poor in Water	Water solubility is preferred to avoid solvent effects on mitochondria.[1] [2][3]
Cost/mg	High ( \$)	Moderate ( )	Low (\$)	"Cheap" CAT often requires 2x concentration to achieve IC100. [1][2][3]
Stability	Lyophilized, Desiccated	Lyophilized	Bulk Powder	Hygroscopic nature leads to hydrolysis if packaging is poor.[2][3]

Key Insight on Salt Forms: When calculating molarity, you must account for the counter-ions.

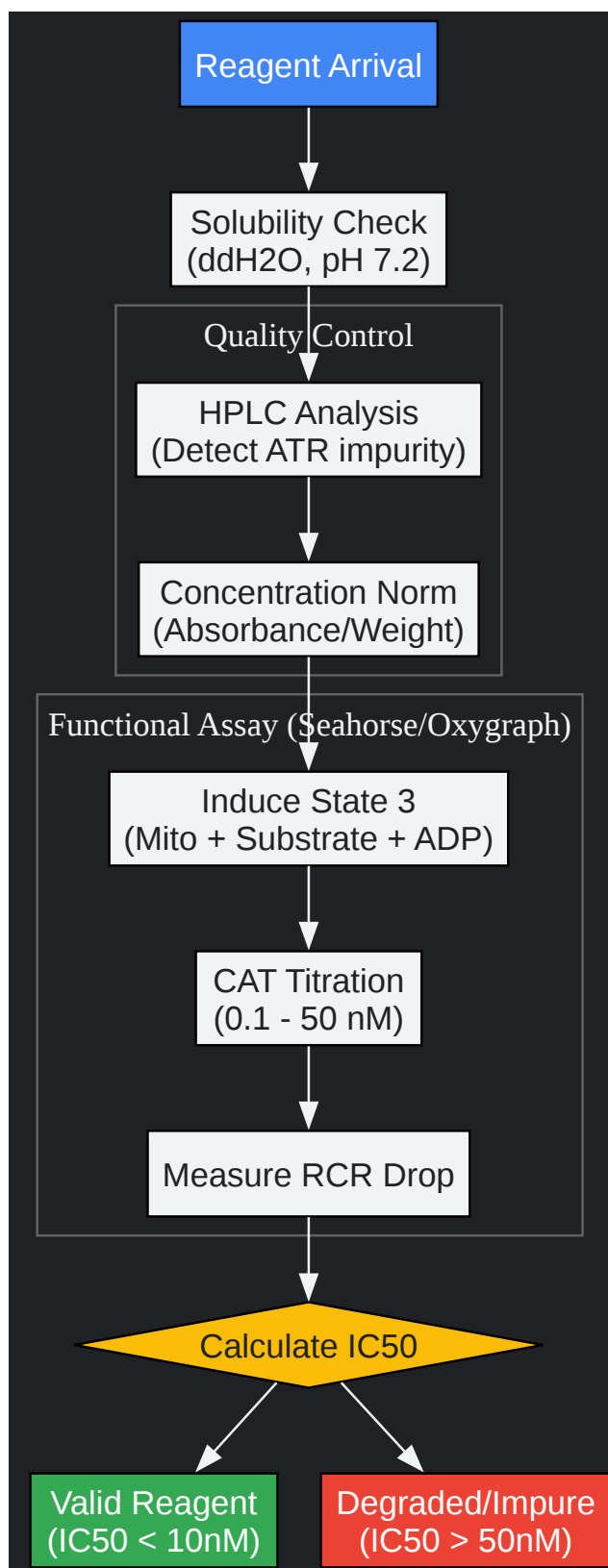
- Free Acid MW: ~770.8 g/mol [1][2][3]
- Tripotassium Salt MW: ~885.1 g/mol [1][2][3]

- Impact: 1 mg of Supplier A (K-Salt) contains ~13% less active inhibitor than 1 mg of Free Acid.<sup>[1][2][3]</sup> Adjust your stock solutions accordingly.

## Experimental Validation Framework

Do not assume the label is accurate. The following workflow validates both the identity (is it CAT or ATR?) and potency (is it active?).

## Visualization: Validation Workflow



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Caption: A stepwise decision tree to validate CAT reagents. Failure at the HPLC stage (high ATR content) predicts failure in IC50 potency.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Protocol 1: Functional Potency (Respirometry)

This assay is the definitive test.[\[1\]](#)[\[2\]](#)[\[3\]](#) It measures the ability of CAT to inhibit ADP-stimulated respiration (State 3).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Isolated Mitochondria (Mouse Liver or Heart).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Respirometer (Seahorse XF or Oroboros O2k).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Substrate: Succinate (10 mM) + Rotenone (2  $\mu$ M).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step-by-Step:

- Preparation: Resuspend CAT stock to 1 mM in ddH<sub>2</sub>O. Crucial: Check pH; if acidic, buffer to pH 7.2 immediately to prevent degradation.[\[2\]](#)[\[3\]](#)
- Baseline: Add mitochondria (5-10  $\mu$ g protein) and substrates. Monitor State 2 respiration.
- State 3 Induction: Inject ADP (final 1-2 mM). Observe rapid increase in Oxygen Consumption Rate (OCR).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Inhibition: Titrate CAT (0, 5, 10, 20, 50, 100 nM).
- Readout: CAT should induce an immediate transition to State 4 (proton leak only).

Representative Data (Simulated):

Concentration (nM)	Supplier A (High Purity) % Inhibition	Supplier B (Standard) % Inhibition	Supplier C (Degraded) % Inhibition
2.5	45%	20%	5%
5.0	85%	50%	15%
10.0	98% (IC100)	75%	30%

| 50.0 | 100% | 95% | 60% [[1][2][3]

Interpretation: Supplier A shows a sharp "titration" effect typical of high-affinity binding (

).[[1][2][3] Supplier C shows a "sloping" inhibition curve, indicative of competitive impurities (ATR) or hydrolysis.[1][2][3]

## Discussion & Recommendations

### The "Purity Trap"

The most common failure mode in CAT experiments is not the absence of inhibitor, but the presence of Atractyloside (ATR).[2]

- Mechanism: CAT has a carboxyl group at the C4 position. Under acidic conditions or enzymatic action (during plant extraction), this decarboxylates to ATR.[1][2][3]
- Consequence: If you use Supplier C (high ATR content), your inhibition becomes reversible. [[1][2][3] If you add excess ADP, you may see respiration recover, falsely suggesting a "leak" or alternative transport pathway, when it is simply a reagent artifact.[1][2][3]

### Final Recommendations

- For Structural Biology (Cryo-EM): Use Supplier A (High Purity >98%).[[1][2][3] You need the specific c-state lock without heterogeneity.[2]
- For General Screening:Supplier B is acceptable, but always perform a saturating dose check (e.g., 5  $\mu$ M) to ensure total inhibition.

- Storage: Store CAT powder at -20°C with desiccant. Once dissolved in water, aliquot and freeze at -80°C. Never store in acidic buffers.

## References

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